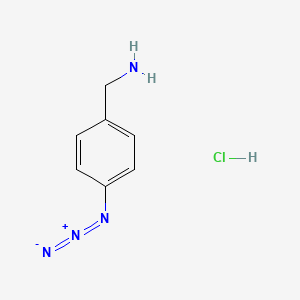

(4-Azidophenyl)methanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-azidophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-5-6-1-3-7(4-2-6)10-11-9;/h1-4H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMIGMNCWQOMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-85-2 | |

| Record name | (4-azidophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility of (4-Azidophenyl)methanamine hydrochloride in water vs DMSO

Technical Whitepaper: Solubility Profiling and Handling of (4-Azidophenyl)methanamine HCl

Executive Summary (4-Azidophenyl)methanamine hydrochloride (CAS: 1803600-85-2), often referred to as 4-Azidobenzylamine HCl, serves as a critical bifunctional linker in bioconjugation and "Click Chemistry" workflows. Its solubility profile is dictated by the competition between its lipophilic aryl azide core and its hydrophilic ammonium chloride tail.

While the compound exhibits solubility in both aqueous and polar organic media, the choice between Water and Dimethyl Sulfoxide (DMSO) is not merely about dissolution capacity—it is a strategic decision impacting stability, reactivity, and downstream assay compatibility. This guide delineates the physicochemical rationale, comparative metrics, and validated protocols for optimal handling.

Part 1: Physicochemical Basis of Solvation

To understand the solubility behavior of this molecule, one must analyze its structural components. The hydrochloride salt form is the critical determinant.

-

The Hydrophilic Driver (Ammonium Chloride): The protonated amine (

) creates a high charge density, facilitating dipole-dipole interactions with water (hydration shells) and allowing the crystal lattice to break via ionic dissociation. -

The Lipophilic Drag (Aryl Azide): The phenyl ring and the azido group (

) are hydrophobic. In the free base form, this section would dominate, rendering the molecule sparingly soluble in water. However, in the HCl form, the ionic head group overrides this hydrophobicity up to significant concentrations.

Diagram 1: Solvation Mechanism (Water vs. DMSO)

Figure 1: Mechanistic divergence in solvation. Water relies on ionic dissociation of the salt, while DMSO leverages high dielectric constant to solvate both the organic core and the ion pair.

Part 2: Comparative Solubility Analysis

The following data summarizes the operational solubility limits. Note that "Practical Limit" refers to a concentration that is easily achievable without excessive sonication or heating, which could degrade the azide.

| Feature | Water / Aqueous Buffers | DMSO (Dimethyl Sulfoxide) |

| Solubility Mechanism | Ionic Dissociation | Polar Aprotic Solvation |

| Practical Limit | ~10 - 25 mg/mL (pH dependent) | > 50 mg/mL |

| Stock Conc. (Typical) | 10 mM | 50 - 100 mM |

| Dissolution Speed | Moderate (May require vortexing) | Fast |

| pH Sensitivity | High. Precipitates if pH > 8.5 (Free base forms) | Low |

| Freezing Point | 0°C (Expands, may crack vials) | 18.9°C (Solidifies at RT) |

| Primary Risk | Hydrolysis / Microbial Growth | Hygroscopicity (Absorbs water) |

Critical Technical Insight: In aqueous buffers (PBS, HEPES), the solubility is maintained only as long as the pH remains below the pKa of the primary amine (typically ~9.0–9.5 for benzylamines). If the pH is raised significantly to facilitate a reaction, the ammonium deprotonates to the free base, which may precipitate out of solution immediately.

Part 3: Stability & Reactivity Profile

The choice of solvent dictates the shelf-life of your reagent.

The Azide Sensitivity (Universal)

Regardless of the solvent, the

-

Rule: Always handle in amber vials or wrap containers in foil.

Solvent-Specific Degradation

-

In Water: The primary risk is hydrolysis and microbial contamination . Aqueous stocks of amine salts are prone to bacterial growth if not sterile-filtered. Furthermore, long-term storage in water can lead to slow hydrolysis of the azide functionality.

-

In DMSO: DMSO is an oxidant. Over extended periods (months/years), amines can undergo oxidative degradation. However, for this specific salt, DMSO is the superior storage solvent due to its bacteriostatic nature and prevention of hydrolytic pathways, provided it is kept dry.

Part 4: Experimental Protocols

Workflow 1: Preparation of High-Concentration Stock (Recommended)

Context: Creating a master stock for long-term storage (-20°C).

-

Calculate: Target a concentration of 50 mM .

-

Example: For 10 mg of compound (MW ≈ 184.6 g/mol ), add ~1.08 mL of anhydrous DMSO.

-

-

Weighing: Weigh the hydrochloride salt quickly. It can be slightly hygroscopic.

-

Dissolution: Add high-grade (anhydrous) DMSO. Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

-

Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C in the dark. Stable for >6 months.

Workflow 2: Aqueous Working Solution

Context: Immediate use for cell labeling or protein conjugation.

-

Thaw: Thaw a DMSO aliquot at room temperature (DMSO freezes at ~19°C).

-

Dilute: Add the DMSO stock dropwise to the aqueous buffer (PBS or water) while vortexing.

-

Target: Final organic solvent concentration < 1-5% to avoid cytotoxicity or protein denaturation.

-

-

Check: Ensure no precipitation occurs. If a precipitate forms, the concentration is too high or the buffer pH is too basic.

Diagram 2: Solvent Selection Decision Matrix

Figure 2: Decision logic for solvent selection based on end-use application.

Part 5: Application Context & Troubleshooting

| Issue | Cause | Solution |

| Precipitation upon dilution | "Salting out" or pH shock. | Ensure the aqueous buffer pH is < 8.0. Dilute more slowly. |

| Yellowing of solution | Oxidation of the amine or nitrene formation. | Discard solution. Check for light exposure or old DMSO. |

| Cell Toxicity | DMSO concentration too high. | Keep final DMSO < 0.5% for sensitive cells (primary neurons) or < 1.0% for robust lines (HeLa). |

References

-

Cayman Chemical. (2022).[1] Product Information: O-Benzylhydroxylamine (hydrochloride).[1] Link

- Context: Provides solubility benchmarks for benzylamine HCl salts (approx. 1 mg/mL PBS, 10 mg/mL DMSO)

-

MedChemExpress. (2023). 4-Azido-L-phenylalanine hydrochloride Datasheet. Link

- Context: Validates the protocol of using DMSO for stock solutions of aryl azide salts to ensure stability before aqueous dilution.

-

BroadPharm. (n.d.). Click Chemistry Reagents Solubility Guide. Link

- Context: General reference for the solubility of PEGylated and aryl azide linkers in polar aprotic solvents.

-

Sigma-Aldrich. (n.d.). Solvent Miscibility and Solubility Table. Link

- Context: Authoritative source for DMSO/Water miscibility and physicochemical properties.

Sources

CAS number and physiochemical data for (4-Azidophenyl)methanamine HCl

The following technical guide details the physiochemical properties, synthesis, and application of (4-Azidophenyl)methanamine Hydrochloride , a critical bifunctional reagent in modern bioconjugation and drug discovery.

High-Fidelity Click Chemistry Reagent for Bioconjugation and PROTAC Development

Executive Summary

This compound (CAS: 1803600-85-2) is a bifunctional linker featuring a primary amine for amide coupling and an aryl azide for bioorthogonal "click" chemistry (CuAAC or SPAAC). Unlike aliphatic azides, the aryl azide moiety offers distinct electronic properties and stability profiles, making this compound a preferred scaffold for developing Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and surface-functionalized biosensors. This guide provides a validated physiochemical profile, a selective synthesis protocol based on pKa discrimination, and critical safety standards for handling high-energy azide salts.

Identity & Physiochemical Profile

The hydrochloride salt form is preferred over the free base due to enhanced water solubility and improved shelf-life stability, preventing the formation of azo-dimers or oxidative degradation of the amine.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1803600-85-2 |

| Synonyms | 4-Azidobenzylamine HCl; p-Azidobenzylamine hydrochloride |

| Molecular Formula | C |

| Molecular Weight | 184.63 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in Water (>50 mg/mL), DMSO, Methanol; Insoluble in Hexane, Et |

| Melting Point | Decomposes > 140°C (Exothermic decomposition; do not melt) |

| pKa (Amine) | ~9.2 (Benzylamine moiety) |

| Storage | -20°C, Desiccated, Protect from Light (Amber vial) |

Structural Analysis & Reactivity

The molecule operates as a heterobifunctional linker . Its utility stems from the orthogonality of its two reactive centers:

-

Primary Amine (Nucleophile): The benzylamine group (

) is highly nucleophilic and readily reacts with NHS-esters, carboxylic acids (via EDC/NHS), or isothiocyanates. The hydrochloride salt protects this group from air oxidation until neutralization. -

Aryl Azide (Dipole): The phenyl azide (

) serves as a latent electrophile/dipole. It is stable at physiological pH but reacts rapidly with terminal alkynes (Cu(I)-catalyzed) or strained cyclooctynes (strain-promoted) to form stable triazoles.

Diagram 1: Reactivity & Functionalization Workflow

Caption: Dual-pathway activation. The amine is typically conjugated first to a target (e.g., a protein or drug), leaving the azide available for secondary 'click' labeling.

Technical Synthesis: Selective Diazotization

Rationale: The synthesis exploits the drastic pKa difference between the aromatic amine (Aniline, pKa ~4.6) and the aliphatic amine (Benzylamine, pKa ~9.5) of the starting material, 4-(aminomethyl)aniline. By maintaining a pH < 2, the aliphatic amine remains fully protonated (ammonium) and unreactive toward nitrous acid, while the aniline is in equilibrium and undergoes diazotization.

Protocol

-

Starting Material: Dissolve 4-(aminomethyl)aniline dihydrochloride (10 mmol) in 20 mL of 2M HCl.

-

Diazotization: Cool the solution to 0–5°C in an ice bath. Add NaNO

(1.05 equiv) dissolved in minimal water dropwise. Stir for 30 min. Crucial: Maintain T < 5°C to prevent diazonium decomposition. -

Azidation: Add NaN

(1.2 equiv) dropwise. Caution: Nitrogen gas evolution will be vigorous. Stir for 2 hours at 0°C, then warm to room temperature. -

Workup (Free Base Isolation): Basify the solution to pH 12 using 4M NaOH. Extract the free base into Dichloromethane (DCM) (3 x 20 mL).

-

Salt Formation: Dry the DCM layer over Na

SO -

Purification: Filter the solid, wash with cold diethyl ether, and dry under vacuum in the dark.

Diagram 2: Synthesis Pathway

Caption: Selective conversion of the aromatic amine to an azide while preserving the aliphatic amine, utilizing pKa-controlled reactivity.

Applications in Drug Discovery

PROTAC Linker Design

This reagent is a "minimalist" linker. In PROTAC design, linker length and rigidity are critical. The phenyl ring provides rigidity, while the azide allows for modular library assembly via click chemistry with alkyne-tagged E3 ligase ligands (e.g., Thalidomide-alkyne).

Photoaffinity Labeling

Aryl azides are photoactive. Upon UV irradiation (254-365 nm), the azide releases N

Surface Immobilization

The amine group allows covalent attachment to carboxylated surfaces (e.g., SPR chips, magnetic beads). Once immobilized, the surface presents an azide "handle" that can capture alkyne-tagged biomolecules from complex lysates with high specificity.

Safety & Handling (Critical)

Hazard Class: Organic Azide / Toxic Solid.

-

Explosion Risk: While aryl azides are generally more stable than alkyl azides, the "Rule of Six" (Number of Carbons + Oxygens / Number of Nitrogens) must be observed.

- . Ratio = 1.75.

-

Warning: This ratio is

, classifying the compound as high energy . It is potentially explosive if heated or subjected to shock. -

Mitigation: Never heat above 60°C. Do not distill. Store as the HCl salt (stabilized lattice).

-

Metal Incompatibility: Do not use metal spatulas (especially copper or lead) when handling the free base or aqueous solutions, as heavy metal azides are extremely shock-sensitive explosives. Use Teflon or ceramic tools.

-

Light Sensitivity: Store in amber vials. Exposure to ambient light can slowly degrade the azide to an amine or azo-dimer.

References

-

ChemicalBook. (2023). This compound Product Properties and CAS 1803600-85-2. Retrieved from

-

PubChem. (2024). Compound Summary: (4-Azidophenyl)methanamine. National Library of Medicine. Retrieved from

-

Organic Syntheses. (2009). Diazotization and Azidation Protocols for Aromatic Amines. (General reference for aryl azide synthesis mechanisms). Retrieved from

-

Thermo Fisher Scientific. (2024). Crosslinking and Photoaffinity Labeling using Aryl Azides. Retrieved from

- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. (Authoritative review on azide safety and reactivity). DOI: 10.1002/anie.200400657

Sources

Difference between 4-Azidobenzylamine free base and hydrochloride salt

Executive Summary

This guide details the physicochemical and functional differences between 4-Azidobenzylamine (Free Base) and its Hydrochloride Salt (HCl) . While both forms contain the critical azide (

Key Takeaway: The HCl salt is the preferred form for storage and precise weighing due to its crystalline stability and resistance to oxidation. The Free Base is the reactive species required for nucleophilic attack (e.g., NHS-ester conjugation) but is prone to oxidation and difficult to handle as an oil/low-melting solid.

Physicochemical Fundamentals

The core difference lies in the protonation state of the benzylic amine. This dictates the physical state and solubility, which are the primary drivers for selecting one form over the other.

Comparative Data Table

| Feature | 4-Azidobenzylamine (Free Base) | 4-Azidobenzylamine HCl (Salt) |

| Formula | ||

| Molecular Weight | ~148.17 g/mol | ~184.63 g/mol |

| Physical State | Oily liquid or low-melting solid (Yellow/Brown) | Crystalline Solid (White/Off-white) |

| Solubility | Organic solvents (DCM, EtOAc, | Water, Methanol, DMSO, DMF |

| pH in Solution | Basic ( | Acidic (~4-5) |

| Oxidation Risk | High (Amine absorbs | Low (Amine is protonated/protected) |

| CAS (Generic) | 133059-33-5 (Check vendor) | 91159-79-4 (Analogous/Check vendor) |

Note on CAS: CAS numbers for specific azide linkers vary by hydration and salt stoichiometry. Always verify the structure on the Certificate of Analysis (CoA) rather than relying solely on the CAS.

Stability & Reactivity Mechanisms

The Amine Equilibrium

The functionality of 4-Azidobenzylamine depends on the "Toggle" state of the nitrogen atom.

-

Free Base (

): The lone pair on the nitrogen is available. It is a nucleophile . It will react with NHS esters, acid chlorides, and aldehydes. -

HCl Salt (

): The lone pair is bound to a proton. It is non-nucleophilic . It will not react with coupling agents until a base (e.g., DIPEA, TEA) removes the proton.

Azide Stability

The azide group (

-

HCl Advantage: The crystal lattice of the salt form provides a kinetic barrier against degradation, making it shelf-stable at -20°C for years.

-

Free Base Risk: As an oil, the free base has higher molecular mobility, increasing the rate of dimerization or oxidation upon air exposure.

Visualization: Chemical States & Decision Logic

The following diagrams illustrate the chemical equilibrium and the decision logic for choosing the correct form.

Caption: Chemical equilibrium between salt/base forms and their respective reactivity pathways.

Safety & Handling Protocols

Working with azides requires strict adherence to safety protocols to prevent explosion and toxicity.

The "Rule of Six"

Organic azides are potentially explosive. The safety rule of thumb is:

Mandatory Safety Measures

-

No Metal Spatulas: Azides can react with transition metals (Copper, Lead) to form highly sensitive metal azides. Use Teflon or ceramic tools only.

-

No Halogenated Solvents: Do not use DCM or Chloroform with Sodium Azide precursors (forms di/tri-azidomethane). While 4-Azidobenzylamine is safer, avoid concentrating it to dryness in halogenated solvents.

-

Shielding: Perform all reactions behind a blast shield.

-

Cold Storage: Store the HCl salt at -20°C. Store the Free Base at -20°C under Argon/Nitrogen.

Experimental Protocols

Protocol A: In-Situ Use of HCl Salt for Amide Coupling

Context: You bought the stable HCl salt but need to react it with an NHS-ester functionalized protein or polymer.

-

Dissolution: Dissolve 4-Azidobenzylamine HCl in dry DMSO or DMF. (Water is acceptable if the NHS ester is water-soluble, e.g., Sulfo-NHS).

-

Activation: Add 1.5 - 2.0 equivalents of a tertiary base (DIPEA or Triethylamine) to the solution.

-

Mechanism:

-

-

Coupling: Add the NHS-ester containing molecule immediately.

-

Purification: Proceed with size-exclusion chromatography (for proteins) or precipitation (for polymers) to remove the small molecule byproducts.

Protocol B: Desalting (HCl Free Base)

Context: You require the pure amine oil for a reaction sensitive to salts or extra base.

-

Partition: Dissolve 100 mg of 4-Azidobenzylamine HCl in 10 mL of distilled water.

-

Basify: Add 10 mL of saturated Sodium Bicarbonate (

) or 1M NaOH. Verify pH > 10. -

Extract: Extract 3x with 10 mL of Dichloromethane (DCM) or Ethyl Acetate.

-

Dry: Combine organic layers, dry over anhydrous Magnesium Sulfate (

), and filter. -

Concentrate (CAUTION): Evaporate solvent under reduced pressure at room temperature . Do not heat. Stop before complete dryness if possible, or use immediately.

Workflow Visualization: Desalting Process

Caption: Step-by-step workflow for converting the stable HCl salt into the reactive Free Base.

References

-

Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link

-

Handling Guidelines: University of California, Santa Cruz. "Azide Safety Guidelines." UCSC Environmental Health & Safety. Link

-

Amine Salt Reactivity: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link

-

Click Chemistry Reagents: Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 2001. Link

A Comprehensive Technical Guide to the Storage, Stability, and Shelf Life of (4-Azidophenyl)methanamine Hydrochloride

Introduction: (4-Azidophenyl)methanamine hydrochloride is a versatile bifunctional molecule increasingly utilized by researchers in drug development and chemical biology. Featuring both a primary amine and an aryl azide, it serves as a critical building block for creating advanced bioconjugates, PROTACs, and molecular probes via "click chemistry" and other orthogonal ligation strategies. The energetic nature of the azide functional group, however, necessitates a thorough understanding of the compound's stability, proper storage conditions, and potential degradation pathways. The integrity of experimental data and, more importantly, laboratory safety, depend on the stringent control of this reagent's quality over time.

This guide provides an in-depth analysis of the factors governing the stability of this compound. It outlines field-proven protocols for storage, handling, and the establishment of stability-indicating analytical methods, empowering researchers to ensure the integrity and safe use of this valuable chemical entity.

Intrinsic Stability and Physicochemical Profile

The stability of any organic azide is fundamentally linked to its molecular structure.[1] While the aromatic ring in this compound offers some stabilizing effect compared to aliphatic azides, the compound remains an energetic material requiring careful assessment.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₉ClN₄ |

| Molecular Weight | 184.63 g/mol |

| CAS Number | 1803600-85-2[2] |

| Appearance | Typically a solid powder |

| Structure |

1.1. Structural Stability Assessment

Two empirical rules provide a rapid assessment of an organic azide's potential thermal sensitivity:

-

Carbon-to-Nitrogen (C/N) Ratio: For an organic azide to be considered reasonably safe to handle, the number of carbon atoms should ideally exceed the number of nitrogen atoms.[1] For (4-Azidophenyl)methanamine (base form C₇H₈N₄), the C/N ratio is 7/4 = 1.75. This value suggests that while not acutely explosive, the compound possesses significant energetic potential.

-

The "Rule of Six": This guideline posits that a compound should have at least six carbon atoms for every energetic functional group (e.g., azide, nitro, diazo) to provide sufficient "dilution," rendering it relatively safe.[1][3] With seven carbons and one azide group, this compound meets the minimum threshold of this rule, but it does not imply complete immunity from decomposition.

A more quantitative guideline suggests that for a compound to be considered non-explosive, the ratio (NC + NO) / NN should be greater than 3. For this molecule, the ratio is (7 + 0) / 4 = 1.75, which falls below the recommended threshold, underscoring the need for rigorous safety precautions.

Caption: Logical flow for assessing the intrinsic stability of the azide.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the compound's purity and ensuring laboratory safety. Organic azides are sensitive to decomposition from external energy sources like heat, light, friction, and pressure.[1]

2.1. Optimal Storage Conditions

The following conditions are recommended to maximize the shelf life and maintain the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal decomposition. The rate of chemical reactions can double for every 10°C rise in temperature.[4] |

| Atmosphere | Dry, inert gas (Argon or Nitrogen) | The hydrochloride salt is hygroscopic. Moisture can affect stability and handling. An inert atmosphere prevents potential oxidative degradation. |

| Container | Tightly sealed, amber glass vial | Prevents exposure to moisture and air.[5][6] Amber glass protects the compound from light, which can induce photolytic decomposition.[1] |

| Location | Store in a locked, dedicated cabinet | Prevents unauthorized access and ensures proper inventory control.[6] |

2.2. Chemical Incompatibilities and Safe Handling

To prevent the formation of highly toxic or explosive byproducts, this compound must be isolated from incompatible materials.

-

Strong Acids: Avoid all contact with strong acids. This can lead to the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][7][8]

-

Heavy Metals & Salts: Do not allow contact with heavy metals (e.g., lead, copper, silver, mercury). This can form heavy metal azides, which are dangerously shock-sensitive and explosive.[1][8]

-

Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform as a reaction medium, as this can form explosive diazidomethane or triazidomethane.[1][8]

-

Strong Oxidizing Agents: Keep away from strong oxidizers to prevent uncontrolled exothermic reactions.[9]

Safe Handling Workflow: All manipulations should be performed in a certified chemical fume hood, and personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.[8] For quantities exceeding a few hundred milligrams, the use of a blast shield is strongly advised.[8]

Caption: Recommended workflow for safely handling the azide compound.

Understanding Shelf Life and Degradation Pathways

The shelf life is the period during which the compound remains within its quality specifications when stored under the recommended conditions.[4] For reagents like this compound, this is typically determined by the manufacturer via long-term stability studies.[10] Users should always refer to the supplier's expiration date as the primary guide. Beyond this date, the compound's purity is not guaranteed.

Several degradation pathways can compromise the compound's integrity:

-

Thermal Decomposition: Heating aryl azides can cause the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This can occur at temperatures as low as 85°C for some derivatives.

-

Photolytic Degradation: Exposure to light, particularly short-wavelength UV radiation, provides the energy to cleave the azide bond, also forming a nitrene. This is why storage in amber vials is critical.[1]

-

Hydrolytic Instability: While generally stable to neutral water, extreme pH conditions can promote degradation. Strong acids can protonate the azide, leading to the formation of hazardous hydrazoic acid.[1] Strong bases may catalyze other decomposition reactions.[11]

-

Oxidative Degradation: The aminomethyl group and the aromatic ring can be susceptible to oxidation, leading to a variety of impurities that may interfere with subsequent reactions.

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. This compound | 1803600-85-2 [chemicalbook.com]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. Expiry dates - Australian Prescriber [australianprescriber.tg.org.au]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. fishersci.com [fishersci.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Safe Handling of Aryl Azide Amines

Abstract: Aryl azide amines are a class of organic compounds with significant utility in drug development, chemical biology, and materials science, primarily due to the versatile reactivity of the azide functional group.[1] They are key intermediates in the synthesis of heterocycles, peptides, and are foundational to bioconjugation techniques like "click chemistry" and photoaffinity labeling.[1] However, the energetic nature of the azide moiety imparts inherent instability, posing significant handling hazards, including the potential for explosive decomposition.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the hazards associated with aryl azide amines and establishes rigorous, field-proven protocols for their safe synthesis, handling, storage, and disposal.

The Dual Nature of Aryl Azide Amines: Utility and Hazard

Aryl azide amines are aromatic compounds containing both an amino (-NH₂) group and an azido (-N₃) group. This unique combination allows for orthogonal chemical modifications, making them valuable synthons. The amino group can be readily acylated, alkylated, or diazotized, while the azide group participates in a host of powerful transformations, including the Huisgen 1,3-dipolar cycloaddition (the cornerstone of "click chemistry"), the Staudinger reaction for reduction to amines, and the aza-Wittig reaction.[5][6]

Despite their synthetic power, the azide group is an "explosophore"—a functional group that makes a molecule prone to explosive decomposition.[2] The hazard is rooted in the high nitrogen content and the weak N-N bonds within the azide moiety, which can release a large volume of nitrogen gas (N₂) upon decomposition, a highly exothermic process.[7][8] This decomposition can be triggered by external energy sources such as heat, shock, friction, or even light.[2][3][4][9] Therefore, a deep understanding of these risks is not merely procedural but is fundamental to the safe and successful application of these reagents.

Hazard Analysis: Deconstructing the Instability of the Azide Moiety

The primary hazard of aryl azide amines is their potential for rapid, explosive decomposition. This instability is not uniform and is influenced by several structural and environmental factors.

The Energetic Decomposition Pathway

Thermally or photolytically induced decomposition of an aryl azide typically proceeds through the formation of a highly reactive nitrene intermediate, with the concomitant loss of dinitrogen gas.[6][10] This process is energetically favorable and can propagate rapidly, leading to an explosion.

Caption: Thermal or photolytic decomposition of an aryl azide to a reactive nitrene.

Critical Factors Influencing Stability

Not all aryl azides are equally hazardous. Researchers must assess stability based on the following principles before commencing work:

-

Carbon-to-Nitrogen Ratio (C/N): This is a primary rule-of-thumb for assessing stability. A higher ratio of carbon to nitrogen atoms generally indicates greater stability.[2]

-

Molecules where the number of nitrogen atoms exceeds the number of carbon atoms should be considered extremely dangerous and should not be isolated.[2][3]

-

The "Rule of Six" provides another guideline: there should be at least six carbon atoms for every energetic group (like an azide) to provide sufficient dilution to render the compound relatively safe to handle with proper precautions.[2][9]

-

-

Molecular Weight: Low molecular weight organic azides tend to be more volatile and violently explosive.[4] As molecular weight increases, the relative percentage of the energetic azide group decreases, often leading to greater stability.

-

Substitution: The nature of the aromatic ring and its substituents plays a role. Electron-withdrawing groups can influence the stability of the azide. Olefinic, aromatic, or carbonyl azides are generally less stable than aliphatic azides.[3][11]

-

Concentration and Scale: The hazard increases significantly with concentration and scale.[9] Pure or highly concentrated aryl azides are far more sensitive than dilute solutions.[2][3] Reactions should always be performed on the smallest practical scale, especially during initial investigations.[11][12]

Hierarchy of Controls: A Framework for Safe Handling

A systematic approach to safety, known as the hierarchy of controls, should be applied to all work involving aryl azide amines. This framework prioritizes the most effective safety measures.[13]

-

Elimination/Substitution: The most effective control is to avoid using hazardous azides if possible. Can a less hazardous reagent or synthetic route achieve the same goal? For example, consider in-situ generation of the azide so it is never isolated.

-

Engineering Controls: These are physical installations that separate the researcher from the hazard.

-

Chemical Fume Hood: All work with azides must be conducted in a properly functioning chemical fume hood.[11][14]

-

Blast Shield: A polycarbonate blast shield must be placed between the experiment and the researcher.[5][14][15] The fume hood sash itself provides only minimal protection.[9]

-

Sandbags/Containment: For reactions with a higher perceived risk, secondary containment, such as placing the reaction vessel within a sandbagged area, can help absorb energy from a potential explosion.

-

-

Administrative Controls: These are the procedures and policies that dictate safe work practices.

-

Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved before any work begins.[16]

-

Restricted Access: Clearly label areas where azide experiments are in progress and restrict access.[5][15]

-

Never Work Alone: Never conduct experiments with potentially explosive compounds when alone in the laboratory.[9]

-

-

Personal Protective Equipment (PPE): This is the last line of defense and must always be used in conjunction with the controls above.

-

Eye Protection: ANSI-approved safety glasses and a face shield are mandatory.[11][17]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[17] Double-gloving is recommended for handling pure compounds or concentrated solutions.[17]

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[17] For higher-risk operations, a leather jacket may be appropriate.[12][18]

-

Experimental Workflow: Synthesis and Handling of 4-Azidoaniline

The following section details a representative protocol for the synthesis of 4-azidoaniline from 4-fluoroaniline, adapted from established methodologies. This protocol is presented for illustrative purposes and must be preceded by a thorough, site-specific risk assessment.

WARNING: This procedure involves toxic and potentially explosive materials. It must only be performed by trained personnel with strict adherence to all safety controls outlined in this guide.

Pre-Synthesis Safety Review

-

Objective: Synthesize 4-azidoaniline on a <1 gram scale.

-

Hazards: Sodium azide (highly toxic, can form explosive heavy metal azides), 4-fluoroaniline (toxic), 4-azidoaniline (toxic, potentially explosive solid).[19][20] Hydrazoic acid (highly toxic and explosive gas) can form if azides are mixed with strong acid.[2][5]

-

Controls: Fume hood, blast shield, face shield, all required PPE. No metal spatulas.[2][11] All glassware inspected for cracks.[21]

Caption: A generalized workflow for the synthesis and workup of an aryl azide.

Step-by-Step Synthesis Protocol

-

Set up a round-bottom flask with a magnetic stirrer and reflux condenser in a fume hood, behind a blast shield.

-

To the flask, add 4-fluoroaniline (1.0 eq), sodium azide (1.2 eq), and a suitable solvent like DMSO.

-

Heat the mixture with stirring in an oil bath to 90-100°C. Rationale: Heating provides the activation energy for the nucleophilic aromatic substitution, but excessive temperatures increase the risk of decomposition.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction vessel to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate. The desired aryl azide product will move to the organic phase. The unreacted sodium azide remains in the aqueous phase.

-

Combine the organic layers and wash with brine to remove residual water and DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. CRITICAL: Do not use high heat on the water bath and do not evaporate to complete dryness.[4][5][11] Low molecular weight azides can be explosive in their pure, dry state.[4] It is safer to leave the product as a concentrated solution or an oil.

Quenching and Waste Disposal

Azide-containing waste is hazardous and must be handled separately and neutralized before disposal.[2][4] Never pour azide solutions down the drain, as they can react with lead or copper pipes to form highly explosive heavy metal azides.[14][15]

-

Aqueous Waste (containing NaN₃): The aqueous layer from the extraction contains unreacted sodium azide. This must be quenched. In a well-ventilated fume hood, add a 20% aqueous solution of sodium nitrite, followed by the slow, dropwise addition of 20% sulfuric acid until the solution is acidic.[22] The order of addition is critical to prevent the formation of volatile, toxic hydrazoic acid.[14][22] The reaction is complete when gas evolution (NO) ceases and the solution tests positive for excess nitrite with starch-iodide paper.[22]

-

Solid Waste: All contaminated items (gloves, filter paper, etc.) must be collected in a dedicated, clearly labeled waste container.[11][15]

-

Organic Azide Product: If the final product is not used immediately, it should be converted to a more stable derivative, such as an amine via Staudinger reduction, before disposal.[2]

Quantitative Hazard Data

While comprehensive safety data for all aryl azide amines is not available, data for representative compounds highlight the associated hazards.

| Compound | CAS Number | Molecular Formula | Key Hazards |

| 4-Azidoaniline | 2068-15-7 | C₆H₆N₄ | Toxic if swallowed, in contact with skin, or if inhaled.[19] Potential explosion hazard. |

| 4-Azidoaniline HCl | 91159-79-4 | C₆H₇ClN₄ | Flammable solid; Toxic by inhalation, skin contact, and ingestion; Eye and respiratory irritant.[20] |

| 4-Azido-L-phenylalanine | 33173-53-4 | C₉H₁₀N₄O₂ | Exhibits explosive characteristics with decomposition exotherm starting at 124°C.[23] |

| Sodium Azide | 26628-22-8 | NaN₃ | Highly toxic (fatal if swallowed/inhaled/skin contact); High explosion hazard when heated; Forms shock-sensitive salts with heavy metals.[14] |

Conclusion: A Culture of Vigilance

Aryl azide amines are powerful tools for chemical innovation, but their utility is inextricably linked to their potential hazards. Safe handling is not a matter of simply following a checklist but of fostering a deep-seated culture of safety and vigilance. This involves understanding the chemical principles behind their instability, rigorously applying the hierarchy of controls, meticulously planning every experiment, and never underestimating the risks involved. By integrating these principles into daily practice, researchers can harness the synthetic potential of aryl azide amines while ensuring the safety of themselves and their colleagues.

References

-

Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]

-

Information on Azide Compounds. Stanford University Environmental Health & Safety. [Link]

-

Azide Compounds. Princeton University Environmental Health and Safety. [Link]

-

Barral, K., et al. (2016). A reliable one-pot synthesis of aryl azides from aryl amines using organotin azides as effective and recoverable azidating agents. Tetrahedron Letters. [Link]

-

Dick, B. D., et al. (2015). Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection. Journal of the American Chemical Society. [Link]

-

Sayyed, A. A., & Tilve, S. G. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters. [Link]

-

Azides Safe Work Procedure. (2022). University of Victoria Occupational Health, Safety & Environment. [Link]

-

SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin School of Chemistry. [Link]

-

Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University Environmental Health and Safety. [Link]

-

Azides. University of California, Santa Barbara EH&S. [Link]

-

Karaghiosoff, K., et al. (2015). Synthesis and Safety of Azido Compounds. In Organic Azides (pp. 1-31). Wiley. [Link]

-

How to remove Sodium azide? (2015). ResearchGate. [Link]

-

Lwowski, W. (1973). The chemistry of azides. New Jersey Institute of Technology Digital Commons. [Link]

-

Standard Operating Procedure: Safe Handling of Azido Compounds. (2021). University of New Mexico Department of Chemistry and Chemical Biology. [Link]

-

Amine synthesis by azide reduction. Organic Chemistry Portal. [Link]

-

Chen, Y., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry. [Link]

-

Salunke, D. B., et al. (2019). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Tetrahedron Letters. [Link]

-

Fläschner, C., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers. [Link]

-

(A) Proposed mechanism for the coupling of aryl azide 1 a and alcohol... (2021). ResearchGate. [Link]

-

Simple Conversion of Aromatic Amines into Azides. (2019). ResearchGate. [Link]

-

Potentially Explosive Experiments Guideline. KAUST Health & Safety. [Link]

-

Organic azide. Wikipedia. [Link]

-

Safety Hazards in the Energetics Laboratory. (2019). Defense Systems Information Analysis Center (DSIAC). [Link]

-

Sodium azide Standard Operating Procedure. Purdue University Radiological and Environmental Management. [Link]

-

Curtius rearrangement. Wikipedia. [Link]

-

Making Explosives In The Lab. (2008). Chemical & Engineering News. [Link]

-

A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. University of Alabama in Huntsville. [Link]

-

4-Azidoaniline. PubChem. [Link]

-

How to quench azide. Reddit. [Link]

-

Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison Environment, Health & Safety. [Link]

Sources

- 1. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. ucd.ie [ucd.ie]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. Organic azide - Wikipedia [en.wikipedia.org]

- 7. catalogimages.wiley.com [catalogimages.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 10. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 11. uvic.ca [uvic.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dsiac.dtic.mil [dsiac.dtic.mil]

- 14. chemistry.unm.edu [chemistry.unm.edu]

- 15. research.wayne.edu [research.wayne.edu]

- 16. ehs.wisc.edu [ehs.wisc.edu]

- 17. purdue.edu [purdue.edu]

- 18. uah.edu [uah.edu]

- 19. 4-Azidoaniline | C6H6N4 | CID 84674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. case.edu [case.edu]

- 22. reddit.com [reddit.com]

- 23. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Covalent Conjugation of (4-Azidophenyl)methanamine to Carboxylic Acids via EDC/NHS Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the covalent coupling of (4-Azidophenyl)methanamine to molecules containing carboxylic acid functionalities using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The resulting amide bond formation introduces a versatile azide moiety, a critical functional group for subsequent bioorthogonal "click chemistry" reactions. This protocol is designed to be a self-validating system, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical considerations for reaction optimization and product characterization. Particular emphasis is placed on the safe handling of azide-containing compounds.

Introduction: The Power of EDC/NHS Chemistry in Bioconjugation

The formation of a stable amide bond between a carboxylic acid and a primary amine is a cornerstone of bioconjugation and drug development.[1] EDC/NHS chemistry offers a reliable and efficient "zero-length" crosslinking method to achieve this transformation.[2] The process involves two key steps: the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate, followed by the stabilization of this intermediate by NHS to create a more stable, amine-reactive NHS ester.[2][3][4] This two-step approach significantly enhances coupling efficiency by minimizing the hydrolysis of the reactive intermediate in aqueous environments.[2]

The incorporation of (4-Azidophenyl)methanamine introduces a bioorthogonal azide handle. This functional group is particularly valuable as it does not typically react with biological molecules but can selectively participate in "click chemistry" reactions, such as the Staudinger ligation with phosphines or copper-catalyzed azide-alkyne cycloadditions.[5] This allows for the specific and efficient labeling or conjugation of the modified molecule in complex biological systems.

Reaction Mechanism and Workflow

The EDC/NHS coupling reaction proceeds through a well-defined mechanism to form a stable amide linkage.

Chemical Reaction Pathway

Step 1: Carboxylic Acid Activation. EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[3][6] This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][7]

Step 2: Formation of a Stable NHS Ester. To prevent the hydrolysis of the O-acylisourea intermediate, NHS is introduced.[8] It reacts with the intermediate to form a more stable, amine-reactive NHS ester.[3][4]

Step 3: Amine Coupling. The NHS ester readily reacts with the primary amine of (4-Azidophenyl)methanamine to form a stable amide bond.[4] This step is most efficient at a pH range of 7.2-8.5.[3][9]

Figure 2: General experimental workflow for the coupling reaction.

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Recommended Specifications |

| Carboxylic acid-containing molecule | Purity >95% |

| (4-Azidophenyl)methanamine | Purity >95% |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | High purity, stored desiccated at -20°C |

| NHS (N-hydroxysuccinimide) | High purity, stored desiccated at room temperature |

| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0 |

| Coupling Buffer | 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0 |

| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5 |

| Solvents | Anhydrous DMF or DMSO (for non-aqueous reactions) |

| Analytical Instruments | NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer |

Safety Precautions for Handling Azides

Organic azides are energetic compounds and require careful handling to mitigate risks of explosion and toxicity. [10][11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. [12][13]* Ventilation: All manipulations should be performed in a certified chemical fume hood. [12][14]* Avoid Incompatibles:

-

Heavy Metals: Avoid contact with heavy metals and their salts, as this can form highly shock-sensitive metal azides. [10][13][14]Do not use metal spatulas for handling. [10][12][13] * Acids: Mixing with strong acids can generate highly toxic and explosive hydrazoic acid. [10][13] * Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane. [10][11][14]* Energy Input: Avoid exposing organic azides to heat, shock, friction, or light. [10][11][13]Store synthesized azides below room temperature in the dark. [12][13]* Purification: Do not use distillation or sublimation for purification. [11]* Waste Disposal: Azide-containing waste must be collected in a designated, clearly labeled container and disposed of through a certified chemical waste program. [10][12]Never pour azide solutions down the drain. [14]

-

Detailed Experimental Protocol

This protocol outlines a two-step procedure, which generally yields higher efficiency by separating the activation and coupling steps. [9]

Reagent Preparation

-

Activation Buffer: Prepare 0.1 M MES buffer and adjust the pH to 5.5.

-

Coupling Buffer: Prepare 0.1 M PBS and adjust the pH to 7.4.

-

EDC and NHS Solutions: Immediately before use, dissolve EDC and NHS in the Activation Buffer to the desired concentrations. EDC is susceptible to hydrolysis, so fresh solutions are critical. [9]4. (4-Azidophenyl)methanamine Solution: Dissolve (4-Azidophenyl)methanamine in the Coupling Buffer.

Step 1: Carboxylic Acid Activation

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Add the freshly prepared EDC and NHS solutions to the carboxylic acid solution. A typical molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS). [3]3. Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. [9]

Step 2: Amine Coupling

-

Immediately add the (4-Azidophenyl)methanamine solution to the activated carboxylic acid mixture. A slight molar excess of the amine (e.g., 1.1 equivalents) is recommended. [3]2. Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. [9]4. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

Step 3: Quenching

-

To stop the reaction and deactivate any remaining NHS esters, add a quenching solution such as Tris or hydroxylamine to a final concentration of 20-50 mM. [15]2. Incubate for an additional 15-30 minutes at room temperature. [7]

Step 4: Purification

-

Purify the final conjugate to remove excess reagents, byproducts (such as the isourea byproduct), and quenching agents. [15]2. Suitable purification methods include dialysis, size-exclusion chromatography (desalting columns), or reverse-phase HPLC. [2][16]

Optimization and Troubleshooting

| Parameter | Recommended Range/Value | Rationale and Key Considerations |

| pH | Activation: 4.5-6.0, Coupling: 7.2-8.5 | The two steps of the reaction have different optimal pH ranges. [7][15]Maintaining the correct pH is crucial for efficiency. [9] |

| Molar Ratios | Carboxylic Acid:EDC:NHS = 1:1.2-2:1.2-2 | An excess of EDC and NHS drives the activation reaction to completion. [3] |

| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain the stability of biomolecules and reduce hydrolysis of the NHS ester. [8] |

| Reaction Time | Activation: 15-30 min, Coupling: 2-12 hours | Reaction times should be optimized based on the specific reactants and monitored by an appropriate analytical method. [3][9][16] |

| Buffer Choice | Non-amine, non-carboxylate buffers (e.g., MES, PBS) | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the desired reaction. [9] |

Troubleshooting Common Issues:

-

Low Yield: Check the freshness and purity of EDC. Ensure the pH of the activation and coupling steps are within the optimal ranges. Consider increasing the molar excess of EDC/NHS.

-

Precipitation: The molecule may be precipitating out of solution. Try performing the reaction in a more dilute solution or consider adding a co-solvent like DMF or DMSO for sparingly soluble compounds. [17]* Inconsistent Results: Poor pH control is a common cause of variability. [7]Always verify the pH of your reaction mixture after adding all components.

Characterization of the Final Product

Confirmation of successful conjugation and amide bond formation is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Look for the appearance of a new amide proton signal (typically broad, between 7-8.5 ppm) and the characteristic signals of the (4-azidophenyl)methyl group. The presence of both cis and trans amide bond conformers can sometimes lead to the duplication of signals. [18][19]* Infrared (IR) Spectroscopy:

-

The formation of the amide bond can be confirmed by the appearance of characteristic amide bands: Amide I (C=O stretch) around 1650 cm⁻¹ and Amide II (N-H bend and C-N stretch) around 1550 cm⁻¹. [20]The azide group will also show a strong, sharp absorption band around 2100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

ESI-MS or MALDI-TOF can be used to confirm the molecular weight of the final conjugate, verifying the addition of the (4-azidophenyl)methanamine moiety.

-

Conclusion

The EDC/NHS coupling of (4-Azidophenyl)methanamine to carboxylic acids is a robust and versatile method for introducing a bioorthogonal azide handle onto a wide range of molecules. By carefully controlling the reaction parameters, particularly pH, and adhering to strict safety protocols for handling azide-containing compounds, researchers can achieve high coupling efficiencies and reliable results. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to leverage this powerful bioconjugation strategy.

References

- Vertex AI Search. (2025, February 20).

- University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu.

- University College Dublin. (2018, April 1).

- University of Victoria. (2022, May 18). Azides - UVIC.

- BenchChem. (2025). Application Notes and Protocols: Coupling m-PEG2-Amino to Carboxylic Acids using EDC/NHS Chemistry.

- Stanford Environmental Health & Safety.

- BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling of Acid-PEG6-mono-methyl ester.

- University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Department of Chemistry and Chemical Biology.

- Hermanson, G. T. (2008).

- Thermo Fisher Scientific. Instructions: EDC.

- Zhang, L., et al. (2013, February 1). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Int. J. Mol. Sci., 14(2), 3137-3153.

- Sigma-Aldrich. Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.

- Plaxco, K. W., et al. (2015). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. PLoS ONE, 10(5), e0126620.

- ECHEMI. About EDC/NHS response.

- AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG.

- BenchChem. (2025). Technical Support Center: Optimizing pH for EDC/NHS Reactions.

- Reddit. (2024, September 14). EDC/NHS coupling. r/Chempros.

- ResearchGate. (2024, April 24). What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups?.

- Royal Society of Chemistry. (2024, August 28). Organoboron catalysis for direct amide/peptide bond formation.

- MDPI. (2013, September 25).

- Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.

- American Chemical Society. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.

- ResearchGate. (2015, August 13).

- Fisher Scientific. NHS-Azide and NHS-Phosphine Reagents.

- Reddit. (2020, February 22). removing NHS after peptide coupling. r/Chempros.

Sources

- 1. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. electrochemsci.org [electrochemsci.org]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. ucd.ie [ucd.ie]

- 12. uvic.ca [uvic.ca]

- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. chemistry.unm.edu [chemistry.unm.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. echemi.com [echemi.com]

- 17. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 18. Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives | MDPI [mdpi.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Surface Modification of Gold Nanoparticles with (4-Azidophenyl)methanamine

Executive Summary

This guide details the covalent attachment of (4-Azidophenyl)methanamine (also known as 4-azidobenzylamine) to carboxyl-functionalized gold nanoparticles (AuNPs). This modification transforms standard AuNPs into "Click-Ready" scaffolds . The resulting azide-terminated surface enables the modular attachment of drugs, targeting peptides, or oligonucleotides via bioorthogonal Click Chemistry (CuAAC or SPAAC) with high specificity and stability in physiological media.

Key Advantage: Unlike passive adsorption, this protocol utilizes carbodiimide crosslinking to form a robust amide bond, preventing ligand displacement in serum—a critical requirement for drug development applications.

Scientific Background & Mechanism[1][2][3]

The Molecule: (4-Azidophenyl)methanamine

This heterobifunctional ligand serves as a bridge between the inorganic gold core and organic therapeutics.

-

Amine Domain (

): Acts as the nucleophile for attachment to the AuNP surface via activated carboxyl groups. -

Azide Domain (

): Remains chemically inert under physiological conditions but reacts rapidly with alkynes (Click chemistry) to attach payloads.

Reaction Mechanism: Two-Step EDC/NHS Coupling

To ensure a stable conjugate, we employ a two-step activation process.[1] Direct reaction of amines with carboxylic acids is slow and requires heat (which aggregates AuNPs). Instead, we activate the surface carboxyls using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS .

-

Activation: EDC reacts with the carboxyl surface to form an unstable O-acylisourea intermediate.[2][3] Sulfo-NHS displaces this to form a semi-stable amine-reactive NHS-ester.

-

Conjugation: The primary amine of (4-Azidophenyl)methanamine attacks the NHS-ester, releasing NHS and forming a stable amide bond.

Mechanistic Workflow Diagram

Figure 1: Step-wise activation and conjugation mechanism transforming Carboxyl-AuNPs into Azide-functionalized nanocarriers.

Materials & Equipment

Reagents

-

AuNP-COOH: Citrate-stabilized AuNPs pre-functionalized with a Carboxyl-PEG-Thiol or MUA (Mercaptoundecanoic acid) monolayer. (Recommended: 20–50 nm diameter).

-

Ligand: (4-Azidophenyl)methanamine (HCl salt or free base).

-

Crosslinkers:

-

Buffers:

-

Activation Buffer: 10 mM MES, pH 6.0 (Crucial for EDC stability).

-

Coupling Buffer: 1X PBS, pH 7.4 (Crucial for amine reactivity).

-

Blocking Agent: Ethanolamine or hydroxylamine (optional).

-

Equipment

-

Centrifuge (capable of 8,000–15,000 x g).

-

Ultrasonic bath.

-

UV-Vis Spectrophotometer.[5]

-

Dynamic Light Scattering (DLS) & Zeta Potential Analyzer.

Experimental Protocol

Phase 1: Surface Activation

Rationale: EDC hydrolyzes rapidly at neutral pH. The reaction must be performed in MES buffer (pH 6.0) to maximize the half-life of the active ester.

-

Preparation: Aliquot 1 mL of AuNP-COOH (OD ~1.0) into a 1.5 mL microcentrifuge tube.

-

Buffer Exchange: Centrifuge at 8,000 x g for 15 mins (adjust based on particle size; lower speed for larger particles). Carefully remove the supernatant and resuspend the pellet in 1 mL of 10 mM MES Buffer (pH 6.0) .

-

Activation Mix:

-

Add 10 µL of freshly prepared EDC solution (10 mg/mL in MES).

-

Add 20 µL of freshly prepared Sulfo-NHS solution (10 mg/mL in MES).

-

-

Incubation: Vortex gently and incubate for 15–20 minutes at room temperature with rotation. Do not exceed 30 minutes as hydrolysis will compete.

Phase 2: Ligand Conjugation

Rationale: The active NHS-ester reacts with primary amines.[1][3][4] The pH must be raised to ~7.4 to ensure the amine on the ligand is deprotonated (nucleophilic) while minimizing hydrolysis of the NHS ester.

-

Wash: Centrifuge the activated AuNPs (8,000 x g, 10 mins) to remove excess EDC/NHS. Remove supernatant.

-

Resuspension: Immediately resuspend the pellet in 1 mL of 1X PBS (pH 7.4) .

-

Ligand Addition: Add (4-Azidophenyl)methanamine in 50-fold molar excess relative to the AuNP surface carboxyls.

-

Note: For a standard 1 mL OD 1 solution of 20nm AuNPs, adding 10 µL of a 5 mM ligand stock (in DMSO or water) is a robust starting point.

-

-

Reaction: Incubate for 2 to 4 hours at room temperature (or overnight at 4°C) with continuous gentle mixing.

Phase 3: Purification & Storage

-

Quenching (Optional): Add 10 µL of 1 M Ethanolamine (pH 8.0) and incubate for 10 mins to block unreacted NHS esters.

-

Washing: Centrifuge (8,000 x g, 15 mins). Remove supernatant. Resuspend in PBS or storage buffer.

-

Repeat: Repeat the wash step 2 more times to ensure all unbound azide ligand is removed.

-

Storage: Store at 4°C. Do not freeze (causes irreversible aggregation).

Quality Control & Characterization

Successful surface modification must be validated using the following metrics.

| Metric | Technique | Expected Result (Pre-Conjugation) | Expected Result (Post-Conjugation) | Interpretation |

| Surface Charge | Zeta Potential | -35 mV to -50 mV | -10 mV to -20 mV | Neutralization of COO- groups and replacement with neutral/aromatic azide groups causes a positive shift. |

| Hydrodynamic Size | DLS | Base Size (e.g., 25 nm) | +2 to +4 nm increase | Slight increase indicates formation of the ligand shell. Large increases (>50nm) indicate aggregation. |

| Optical Density | UV-Vis | A 2–4 nm Red Shift (LSPR) confirms change in local refractive index at the surface. |

Downstream Application: Click Chemistry

The AuNP-Azide is now ready for drug attachment.

-

Copper-Catalyzed (CuAAC): For robust substrates. React AuNP-Azide with Alkyne-Drug + CuSO4 + Sodium Ascorbate.

-

Copper-Free (SPAAC): Preferred for biological applications. React AuNP-Azide with DBCO (Dibenzocyclooctyne)-modified drugs . This reaction occurs spontaneously without toxic copper catalysts.

Troubleshooting Guide

Problem: Aggregation (Solution turns blue/purple)

-

Cause: Loss of electrostatic stability during the reaction.

-

Fix: Ensure the ligand concentration is not so high that it completely neutralizes the surface charge too quickly. Add 0.01% Tween-20 to the coupling buffer to provide steric stability during the reaction.

Problem: Low Conjugation Efficiency

-

Cause: Hydrolysis of NHS ester before amine addition.

-

Fix: Minimize the time between the "Wash" step in Phase 2 and the addition of the ligand. Use cold (4°C) buffers to slow hydrolysis.

Problem: Ligand Solubility

-

Cause: (4-Azidophenyl)methanamine is hydrophobic.

-

Fix: Dissolve the ligand in a small volume of DMSO (up to 5% final volume) before adding to the aqueous AuNP solution.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive guide on EDC/NHS chemistry).

-

Jazayeri, M. H., et al. (2016). "Various methods of gold nanoparticles (GNPs) conjugation to antibodies." Sensing and Bio-Sensing Research, 9, 17-22. Link

- Thanei, G., et al. (2017). "Click Chemistry on Gold Nanoparticles: A Robust Methodology for the Covalent Attachment of Drugs." Bioconjugate Chemistry, 28(1), 123–130. (Validation of azide-alkyne clicking on AuNPs).

-

Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A, 368, 1333–1383. Link

Sources

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. Gold nanoparticles conjugated with anti-CD133 monoclonal antibody and 5-fluorouracil chemotherapeutic agent as nanocarriers for cancer cell targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanohybrids.net [nanohybrids.net]

- 4. aurion.nl [aurion.nl]

- 5. mdpi.com [mdpi.com]

Methods for introducing azide functionality into peptides via amine coupling

Executive Summary

The introduction of azide moieties into peptides is the foundational step for enabling bioorthogonal "Click Chemistry" (CuAAC or SPAAC). While solid-phase synthesis allows for the incorporation of azido-amino acids, many workflows require the modification of fully deprotected, purified, or native peptides.

This Application Note details the methodology for solution-phase amine coupling using N-hydroxysuccinimide (NHS) ester azides. This approach targets primary amines—specifically the N-terminal

Mechanistic Principles

The NHS-Ester Reaction

The primary mechanism relies on the nucleophilic attack of a deprotonated primary amine (

Critical Insight: The reaction competes with hydrolysis. Water can also attack the NHS ester, rendering the reagent inert. Therefore, the reaction rate depends heavily on pH.

-

pH < 6: Amines are protonated (

) and non-nucleophilic. Reaction is negligible. -

pH > 9: Hydrolysis of the NHS ester dominates.

-

Optimal Window: pH 7.2 – 8.5 balances amine reactivity against reagent hydrolysis [1].

Selectivity: N-Terminus vs. Lysine

While NHS esters are generally considered non-selective regarding primary amines, pKa differences offer a narrow window for selectivity:

-

N-terminal

-amine: pKa ~7.6–8.0. -

Lysine

-amine: pKa ~10.0–10.5. -

Strategy: Conducting the reaction at pH 7.0–7.2 favors N-terminal modification, whereas pH 8.0–8.5 results in stochastic labeling of all available amines.

Strategic Planning & Reagent Selection

Before initiating the protocol, the linker architecture must be selected based on the downstream application and peptide hydrophobicity.

Table 1: Azide-Linker Selection Guide

| Linker Type | Structure | Hydrophobicity | Application Recommendation |

| NHS-Azide | High | Use only with very hydrophilic peptides or when using high % organic co-solvent. Risk of peptide precipitation. | |

| NHS-PEG4-Azide | Polyethylene Glycol (4 units) | Low (Hydrophilic) | Gold Standard. Improves water solubility of the conjugate. Reduces steric hindrance for subsequent Click reactions. |

| Sulfo-NHS-Azide | Sulfonated NHS ring | Very Low | Water soluble reagent. Useful if organic solvents (DMSO/DMF) must be avoided entirely (rare for peptides). |

| NHS-SS-Azide | Disulfide cleavable | Variable | Used when the azide tag needs to be removed later (e.g., cleavable pull-down probes). |

Visualizing the Workflow

The following diagram outlines the decision logic and reaction pathway for introducing the azide functionality.

Figure 1: Decision tree and workflow for selecting linkers and executing amine-to-azide conjugation.

Detailed Protocol: Solution-Phase Labeling

This protocol assumes the use of NHS-PEG4-Azide to modify a peptide containing Lysine residues.

Materials Required

-

Peptide: Lyophilized, purity >90%.

-

Azide Reagent: NHS-PEG4-Azide (e.g., from Click Chemistry Tools or Thermo Fisher).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.3.-

Note: Avoid Tris or Glycine buffers as they contain primary amines that will scavenge the reagent.

-

-

Solvent: Anhydrous DMSO or DMF.

-

Purification: PD-10 Desalting columns (for large peptides) or Preparative HPLC (for small peptides).

Step-by-Step Methodology

Step 1: Peptide Solubilization Dissolve the peptide in the Reaction Buffer (pH 8.3) to a concentration of 2–10 mg/mL .

-

Expert Note: If the peptide is insoluble in buffer, dissolve it first in dry DMSO, then dilute with buffer. Ensure the final DMSO concentration is <20% to prevent denaturation (if relevant) or precipitation of buffer salts.

Step 2: Reagent Preparation Immediately before use, dissolve the NHS-PEG4-Azide in anhydrous DMSO or DMF at a concentration of 10–50 mM .

-

Caution: NHS esters hydrolyze rapidly in moisture. Do not store this solution; prepare fresh.

Step 3: Conjugation Reaction Add the Azide-NHS solution to the peptide solution.

-

Stoichiometry: Add a 10-fold to 20-fold molar excess of the NHS-reagent over the peptide.

-

Why? Excess reagent compensates for hydrolysis and drives the reaction to completion [2].

-

-

Mixing: Vortex gently.

-

Incubation: Incubate at Room Temperature (20–25°C) for 2 to 4 hours , or at 4°C overnight. Keep the reaction vessel protected from light.

Step 4: Quenching (Optional but Recommended) Add 1M Tris-HCl (pH 8.0) or Glycine to a final concentration of 50-100 mM to quench any remaining NHS esters. Incubate for 15 minutes.

Step 5: Purification Remove excess hydrolyzed reagent and byproducts.

-

For Peptides > 2 kDa: Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS or water.

-

For Peptides < 2 kDa: Use Reverse-Phase HPLC (C18 column).

-

Note: The Azide-labeled peptide will be more hydrophobic (elute later) than the native peptide.

-

Quality Control & Validation

Trustworthiness in chemical biology requires validation. Do not assume the label is attached; verify it.

-

Mass Spectrometry (ESI-MS or MALDI):

-

Calculate the mass shift.

-

NHS-Azide (Short): +83 Da (approx, depends on chain).

-

NHS-PEG4-Azide: +273.3 Da (exact mass shift depends on specific vendor structure).

-

Success Criterion: Disappearance of the native mass peak and appearance of the [M + Linker] peak.

-

-

Functional Test (Click Reaction):

-

React a small aliquot of the product with a fluorescent DBCO-dye (Strain-promoted Click).

-

Run SDS-PAGE (if large peptide) or HPLC. Fluorescence co-eluting with the peptide confirms active azide functionality.

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure DMSO/DMF is anhydrous. Do not store NHS stocks. Increase molar excess to 50x. |

| Low Conjugation Yield | Incorrect pH | Verify buffer pH is 8.0–8.5. If pH < 7, amines are protonated. |

| Peptide Precipitation | Hydrophobic Linker | Switch to a PEGylated linker (PEG4 or PEG8). Increase organic co-solvent (DMSO) % in reaction. |

| Multiple Modifications | Non-specific labeling | If targeting N-terminus only, lower pH to 7.0 and reduce equivalents to 1.5x. |

References

Application Note: Precision Synthesis of Azide-Terminated Polypeptides via 4-Azidobenzylamine Initiation

Introduction & Strategic Utility

In the landscape of biopolymer synthesis, 4-Azidobenzylamine serves as a high-value bifunctional tool. It bridges the gap between controlled polymerization and bio-orthogonal "click" chemistry. Its structure contains two distinct reactive centers:

-

Primary Amine (Nucleophile): Initiates the Ring-Opening Polymerization (ROP) of

-amino acid N-carboxyanhydrides (NCAs) via the Normal Amine Mechanism (NAM). -

Aryl Azide (Electrophile/Dipole): Remains inert during the polymerization (under controlled conditions) but serves as a "dormant" handle for subsequent modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This application note provides a rigorous protocol for using 4-Azidobenzylamine to synthesize well-defined, telechelic polypeptides. This approach eliminates the need for post-polymerization end-group transformation, significantly increasing yield and structural fidelity.

Mechanistic Principles

The Normal Amine Mechanism (NAM)

The polymerization proceeds via the nucleophilic attack of the primary amine on the C-5 carbonyl of the NCA ring. This results in ring opening, decarboxylation (release of CO₂), and the regeneration of a free amine at the chain end, which propagates the reaction.[1]

Critical Consideration: The aryl azide moiety is stable to the basicity of the propagating amine species but is highly sensitive to UV light. All reactions must be shielded from light to prevent the formation of nitrenes, which lead to non-specific crosslinking.

Reaction Workflow Diagram

The following diagram illustrates the pathway from initiation to functionalization.

Figure 1: Mechanistic pathway of NCA ROP initiated by 4-Azidobenzylamine.

Pre-Synthesis Protocols

Materials & Purification

-

4-Azidobenzylamine: Commercially available as a hydrochloride salt or free base. If salt, neutralize with NaOH and extract into DCM, dry over MgSO₄, and concentrate in the dark.

-

NCA Monomers: Must be recrystallized 3x from dry THF/Hexane. High purity is non-negotiable; trace acid/amine impurities will terminate the chain.

-

Solvents: Anhydrous DMF or THF (water content <10 ppm). Store over activated 4Å molecular sieves.

Handling Precautions (Light Sensitivity)

-

Amber Glassware: Mandatory for all steps involving the initiator and the final polymer.

-